molecular formula C12H16INO B5817658 3-iodo-N-(pentan-3-yl)benzamide

3-iodo-N-(pentan-3-yl)benzamide

Cat. No.: B5817658
M. Wt: 317.17 g/mol
InChI Key: JLGJSEQEHILKDZ-UHFFFAOYSA-N
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Description

3-iodo-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H16INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 3-position and an N-(pentan-3-yl) group at the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(pentan-3-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 3-iodobenzoic acid with pentan-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like thiols or amines can replace the iodine atom in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, thiols yield thioethers.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields amines or alcohols.

    Coupling: Coupling reactions form biaryl or alkyl-aryl compounds.

Scientific Research Applications

3-iodo-N-(pentan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-N-(pentan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-(pentan-3-yl)benzamide: Similar structure but with the iodine atom at the 2-position.

    3-bromo-N-(pentan-3-yl)benzamide: Bromine instead of iodine at the 3-position.

    3-iodo-N-(butan-2-yl)benzamide: Different alkyl group on the amide nitrogen.

Uniqueness

3-iodo-N-(pentan-3-yl)benzamide is unique due to the specific positioning of the iodine atom and the pentan-3-yl group, which can influence its chemical reactivity and biological activity. The iodine atom can participate in unique reactions that other halogens may not, and the pentan-3-yl group can affect the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

3-iodo-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJSEQEHILKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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